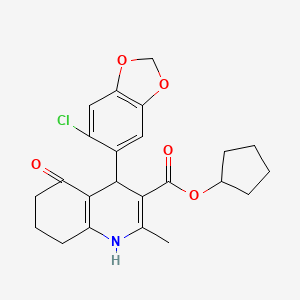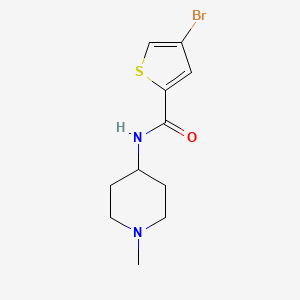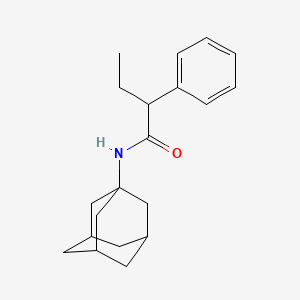
N-(3-fluorophenyl)-1-adamantanecarboxamide
Descripción general
Descripción
N-(3-fluorophenyl)-1-adamantanecarboxamide, also known as fencamfamine, is a synthetic stimulant drug that belongs to the amphetamine family. It was first synthesized in the 1960s and has since been used in scientific research for its potential therapeutic applications.
Mecanismo De Acción
Fencamfamine works by inhibiting the reuptake of dopamine and norepinephrine in the brain, which leads to an increase in their levels. This results in an increase in the activity of the central nervous system, leading to enhanced cognitive function, alertness, and wakefulness.
Biochemical and Physiological Effects:
Fencamfamine has been shown to increase the levels of dopamine and norepinephrine in the brain, which can lead to an increase in heart rate, blood pressure, and body temperature. It can also cause appetite suppression, which may be beneficial in the treatment of obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fencamfamine has several advantages for lab experiments, including its ability to enhance cognitive function and alertness, which can be useful in behavioral studies. However, its potential for abuse and addiction, as well as its side effects, must be taken into consideration when using it in experiments.
Direcciones Futuras
There are several potential future directions for the use of N-(3-fluorophenyl)-1-adamantanecarboxamide in scientific research. These include its potential use in the treatment of ADHD, narcolepsy, and obesity, as well as its potential as a cognitive enhancer. Further research is needed to fully understand the effects and potential therapeutic applications of this compound.
Aplicaciones Científicas De Investigación
Fencamfamine has been used in scientific research for its potential therapeutic applications in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood, attention, and motivation.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO/c18-14-2-1-3-15(7-14)19-16(20)17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRIZBNSIWAXNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-acetyl-17-(4-ethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4896442.png)
![3-({1-[2-(allyloxy)benzyl]-4-piperidinyl}oxy)-N-cyclopropyl-4-methoxybenzamide](/img/structure/B4896444.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-phenylglycinamide](/img/structure/B4896446.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B4896450.png)
![2,4-dichloro-5-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B4896457.png)

![5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4896464.png)


![6,7-dimethoxy-3-[(4-methylphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4896488.png)
![2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B4896489.png)
![(3S*)-4-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,3-dimethyl-2-piperazinone](/img/structure/B4896513.png)
![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4896523.png)